molecular formula C15H14O3 B3080469 Methyl 4-(hydroxy(phenyl)methyl)benzoate CAS No. 108475-89-4

Methyl 4-(hydroxy(phenyl)methyl)benzoate

Cat. No.: B3080469
CAS No.: 108475-89-4
M. Wt: 242.27 g/mol
InChI Key: ZNBIZPXNJOMSFQ-UHFFFAOYSA-N
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Description

Methyl 4-(hydroxy(phenyl)methyl)benzoate ( 108475-89-4) is an organic compound with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol . As a benzoate ester derivative featuring a hydroxydiphenylmethyl group, this compound serves as a versatile synthetic intermediate or building block in organic chemistry and medicinal chemistry research . Researchers may utilize it in the development of more complex molecular structures, such as novel Schiff base esters, which are a class of compounds studied for their diverse properties, including potential applications in materials science . The specific physical, chemical, and spectroscopic data, along with detailed information on its mechanism of action in particular research contexts, are areas for further investigation by qualified researchers. This product is intended for research purposes and is not classified as a medicinal product. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic uses. Proper safety protocols should be followed; refer to the Safety Data Sheet for handling and hazard information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-[hydroxy(phenyl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-18-15(17)13-9-7-12(8-10-13)14(16)11-5-3-2-4-6-11/h2-10,14,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBIZPXNJOMSFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Advanced Chemical Transformations of Methyl 4 Hydroxy Phenyl Methyl Benzoate

Strategic Disconnections and Established Synthetic Routes

The retrosynthetic analysis of Methyl 4-(hydroxy(phenyl)methyl)benzoate reveals several key disconnections that form the basis of its synthesis. The primary bonds to consider for disconnection are the ester linkage and the carbon-carbon bond of the benzylic alcohol.

Esterification Reactions in the Formation of Methyl Benzoate (B1203000) Moieties

The formation of the methyl benzoate moiety is a fundamental step in the synthesis of the target molecule. A common and well-established method for this transformation is the Fischer-Speier esterification. masterorganicchemistry.comorganic-chemistry.orgbyjus.com This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol. chemguide.co.uk In the context of this compound, this would typically involve the esterification of a 4-substituted benzoic acid derivative with methanol (B129727).

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (methanol) is often used, or the water generated during the reaction is removed, for instance, by azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.comoperachem.com Common acid catalysts for this reaction include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl). masterorganicchemistry.comorganic-chemistry.org

The mechanism of the Fischer esterification proceeds through several key steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. byjus.com

Nucleophilic attack of the alcohol on the activated carbonyl carbon, leading to a tetrahedral intermediate. organic-chemistry.org

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water to form a protonated ester. byjus.com

Deprotonation to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

Table 1: Comparison of Catalysts for Fischer Esterification
CatalystAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) Inexpensive, readily available, and effective.Can cause side reactions such as dehydration and charring, harsh reaction conditions.
p-Toluenesulfonic Acid (p-TsOH) Solid, easier to handle than sulfuric acid, generally milder.More expensive than sulfuric acid.
Hydrochloric Acid (HCl) Effective catalyst.Gaseous, can be inconvenient to handle, corrosive.
Solid Acid Catalysts (e.g., zeolites, ion-exchange resins) Reusable, environmentally friendly, often milder reaction conditions.May have lower activity compared to strong mineral acids, potential for catalyst deactivation.

Stereoselective Construction of the Hydroxy(phenyl)methyl Moiety

The central challenge in the synthesis of this compound lies in the stereoselective construction of the chiral hydroxy(phenyl)methyl group. Several asymmetric methodologies can be employed to achieve high enantioselectivity.

One prominent approach is the asymmetric reduction of a prochiral ketone , specifically methyl 4-benzoylbenzoate. This can be achieved through catalytic hydrogenation using chiral catalysts. Ruthenium complexes containing chiral ligands, such as BINAP in conjunction with a chiral diamine, have proven to be highly effective for the asymmetric hydrogenation of benzophenone (B1666685) derivatives to chiral benzhydrols with high enantiomeric excess (ee). cmu.edunih.govacs.org Similarly, manganese(I) catalysts with chiral PNN tridentate ligands have demonstrated outstanding activity and enantioselectivity in the hydrogenation of unsymmetrical benzophenones. researchgate.net

Another powerful strategy is the enantioselective addition of an aryl nucleophile to an aldehyde . This can be accomplished using organometallic reagents in the presence of a chiral catalyst. For instance, the addition of functionalized aryl Grignard reagents to aldehydes, catalyzed by a chiral titanium complex derived from (R)-3-(3,5-diphenylphenyl)BINOL, can produce functionalized diarylmethanols with high enantioselectivity. thieme-connect.comthieme-connect.com Alternatively, the asymmetric arylation of aldehydes with arylboronic acids, catalyzed by a chiral γ-amino thiol, provides a direct route to chiral diarylmethanols with excellent enantiomeric excess. acs.orgacs.org

Table 2: Key Asymmetric Methods for Benzhydrol Synthesis
MethodSubstratesCatalyst/ReagentKey Features
Asymmetric Hydrogenation Methyl 4-benzoylbenzoateChiral Ru-BINAP/diamine complex or Mn-PNN complexHigh enantioselectivity, high yields, broad substrate scope. cmu.eduresearchgate.net
Enantioselective Arylation 4-Formylbenzoate and a phenyl organometallic reagentChiral Ti-BINOL complex with Aryl-MgX or Chiral γ-amino thiol with Aryl-B(OH)₂High enantioselectivity, mild reaction conditions, good functional group tolerance. thieme-connect.comthieme-connect.comacs.orgacs.org
Enantioselective Silylation Benzophenone derivativesRhodium complex with a chiral bisphosphine ligandForms a chiral benzoxasilole intermediate that can be further functionalized. nih.gov

Functionalization of the Aromatic Ring Systems

The two aromatic rings of this compound offer sites for further functionalization, which can be crucial for modifying the properties of the molecule. Standard electrophilic aromatic substitution reactions can be employed, with the directing effects of the existing substituents guiding the regioselectivity.

The phenyl ring derived from the benzoyl or phenyl Grignard precursor is generally unsubstituted and can undergo typical electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts alkylation and acylation. The regioselectivity will be governed by the directing effect of the benzylic alcohol group.

The methyl benzoate ring possesses an electron-withdrawing ester group, which is a meta-director. Therefore, electrophilic substitution on this ring will primarily occur at the positions meta to the ester group. It is important to consider that the reaction conditions for these transformations must be compatible with the other functional groups present in the molecule, particularly the secondary alcohol and the ester.

Novel Synthetic Methodologies for Benzoate Derivatives

Recent advances in organic synthesis have led to the development of more efficient and environmentally friendly methods for the preparation of benzoate derivatives, which can be applied to the synthesis of this compound.

Catalytic Approaches in Benzoate Ester Synthesis

Beyond traditional acid catalysis, a range of more sophisticated catalysts have been developed for esterification reactions. These include various metal salts and solid acid catalysts. For instance, hafnium(IV) and zirconium(IV) salts have been shown to be effective catalysts for the direct ester condensation of carboxylic acids and alcohols. organic-chemistry.org The use of solid acid catalysts, such as zeolites, sulfated zirconia, and ion-exchange resins, offers advantages in terms of catalyst recyclability and reduced environmental impact. derpharmachemica.com These catalysts can often be used under milder conditions compared to strong mineral acids. google.com

The development of chemoselective catalysts is also of significant interest. For example, bulky diarylammonium arenesulfonates have been reported as selective esterification catalysts. organic-chemistry.org Such catalysts could be beneficial in the synthesis of complex molecules with multiple functional groups.

One-Pot Synthetic Strategies for Multi-functionalized Compounds

One-pot synthetic strategies, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. A plausible one-pot approach to this compound could involve a tandem reaction sequence.

For example, one could envision a one-pot procedure starting from 4-formylbenzoic acid. The first step would be the protection of the carboxylic acid, for instance, as a silyl (B83357) ester. This would be followed by the enantioselective addition of a phenyl Grignard reagent to the aldehyde functionality in the presence of a chiral catalyst. Finally, in the same pot, the silyl ester could be converted to the methyl ester by the addition of methanol and a suitable reagent to effect the transesterification or by direct workup with methanol and an acid catalyst. While a specific one-pot synthesis for this exact molecule is not readily found in the literature, the principles of one-pot synthesis are well-established and could be applied here. researchgate.net

Green Chemistry Principles in Complex Ester Synthesis

The synthesis of this compound, a complex ester, is increasingly being approached through the lens of green chemistry to mitigate environmental impact. This involves the adoption of sustainable practices such as the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. A primary focus is the replacement of volatile organic compounds with greener alternatives like water, supercritical fluids, or biodegradable solvents derived from renewable resources like glycerol.

Catalysis plays a pivotal role in the green synthesis of such esters. There is a significant shift towards the use of solid acid catalysts, such as zirconium-based catalysts, which can be easily separated from the reaction mixture and reused, thus minimizing waste. mdpi.com For instance, the esterification of benzoic acids with methanol has been effectively carried out using these types of solid acids, avoiding the need for corrosive and difficult-to-handle liquid acids like sulfuric acid. mdpi.com Furthermore, the development of nickel(II)-catalyzed additions of arylboronic acids to aryl aldehydes represents a practical and efficient method for creating the core structure of diarylmethanols, which is central to the target molecule. benthamdirect.com These catalytic methods often proceed under milder conditions and with higher atom economy, aligning with green chemistry principles. mdpi.com

Optimization of Reaction Conditions and Process Parameters

Optimizing reaction conditions is critical to maximizing the yield and purity of this compound while ensuring the process is efficient and scalable. This optimization involves a systematic study of various parameters, including temperature, pressure, reaction time, catalyst loading, and the molar ratio of reactants.

A common route to this compound involves the selective hydrogenation of a precursor like methyl 4-benzoylbenzoate. In such processes, the choice of catalyst and the reaction environment are paramount. For example, in the hydrogenation of methyl benzoate to benzyl (B1604629) alcohol, a related transformation, Cu-Zn-Zr catalysts have shown high conversion rates and selectivity under optimized conditions. sylzyhg.com Researchers found that parameters such as a reaction temperature of 160 °C, a pressure of 7 MPa, and a 10-hour reaction time were optimal for achieving high yields. sylzyhg.com Similarly, manganese-based catalysts have been employed for the hydrogenation of methyl benzoate, with optimization focusing on support calcination temperature and the molar ratio of the active metal to the support. mdpi.com

The table below illustrates the optimization of various parameters for the gas-phase hydrogenation of methyl benzoate using a manganese-based catalyst, a process analogous to a key step in synthesizing the target compound. mdpi.com

ParameterConditionMethyl Benzoate Conversion (%)Product Selectivity (%)
Reaction Temperature 360 °C87.9086.10
Support Calcination Temp. 500 °C87.9086.10
Support Calcination Temp. >700 °CSignificantly DecreasedNot Specified
Mn/Al Molar Ratio 0.1887.9086.10
H₂/Ester Molar Ratio 40:187.9086.10

This interactive data table, derived from research on a related process, showcases how systematic adjustments to reaction parameters can significantly influence the efficiency and outcome of the synthesis. mdpi.com

Furthermore, in reactions involving different reagents, such as the reduction of benzaldehyde (B42025) using polymethylhydrosiloxane (B1170920) (PMHS), the choice of base and solvent is crucial. Studies have shown that while alkali carbonates like K₂CO₃ in DMF solvent give excellent yields, changing the solvent to others like THF or acetonitrile (B52724) can halt the reaction entirely. researchgate.net This highlights the sensitivity of the reaction outcome to the chosen conditions and underscores the importance of meticulous process parameter optimization.

Comprehensive Structural Elucidation and Spectroscopic Characterization

Single Crystal X-ray Diffraction Analysis of Methyl 4-(hydroxy(phenyl)methyl)benzoate and Analogues

Single crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, revealing details about molecular geometry, packing, and intermolecular interactions.

Determination of Crystal System and Space Group

The analogue Methyl 4-hydroxybenzoate (B8730719) has been shown to crystallize in the monoclinic system. Specifically, the most stable polymorph (form 1) crystallizes in the Cc space group. hmdb.cabmrb.io Other metastable polymorphs have been identified, with forms 2 and 4 crystallizing in the P21/c space group, while form 3 also adopts the Cc space group. hmdb.cabmrb.io

The crystallographic data for the stable polymorph of Methyl 4-hydroxybenzoate, determined at a temperature of 120 K, are summarized below. hmdb.ca This polymorph is notable for having three crystallographically independent molecules in the asymmetric unit (Z' = 3). hmdb.cabmrb.io

ParameterValue
Crystal SystemMonoclinic
Space GroupCc
a (Å)12.9874(7)
b (Å)17.2522(7)
c (Å)10.8435(5)
β (°)119.225(2)

Analysis of Crystal Packing and Supramolecular Architectures

The crystal structure of Methyl 4-hydroxybenzoate is organized into a three-dimensional framework through extensive intermolecular hydrogen bonding. hmdb.cabmrb.iorsc.org The packing reveals the formation of one-dimensional (1D) molecular chains. bmrb.iospectrabase.com

In the stable polymorph, two distinct types of 1D chains are observed. The first chain is formed by the alternating arrangement of two of the independent molecules (molecule 1 and 2), creating a zig-zag pattern. bmrb.iospectrabase.com The second chain is composed solely of the third independent molecule (molecule 3). bmrb.iospectrabase.com These chains run parallel to the researchgate.net direction and are further interconnected through C-H···O interactions, building a complex supramolecular structure. spectrabase.com

Intermolecular Interactions: Hydrogen Bonding Networks and Hirshfeld Surface Analysis

The dominant intermolecular interaction governing the crystal packing of Methyl 4-hydroxybenzoate is O-H⋯O hydrogen bonding. bmrb.io These bonds link the hydroxyl group of one molecule to the carbonyl oxygen of a neighboring molecule, forming robust 1D chains with donor-acceptor distances ranging from 2.726(2) to 2.765(2) Å. bmrb.io

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal. For Methyl 4-hydroxybenzoate, this analysis confirms the significance of hydrogen bonding. The Hirshfeld surface mapped with dnorm shows distinct red spots, which indicate close contacts with distances shorter than the van der Waals radii, corresponding to the O-H⋯O hydrogen bonds. hmdb.cabmrb.io The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of the interactions. The most significant contribution comes from O···H/H···O interactions, which account for approximately 29.7% of the total Hirshfeld surface, underscoring their critical role in the crystal's cohesion. hmdb.ca

Polymorphism and Solid-State Conformational Variations

Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a known characteristic of Methyl 4-hydroxybenzoate. hmdb.cabmrb.io At least four polymorphic modifications have been reported. hmdb.cachemicalbook.com The stable form (polymorph 1) is typically obtained by recrystallization from solvents like ethanol (B145695) or methanol (B129727). bmrb.io Metastable forms have been isolated through methods such as temperature-controlled sublimation (polymorphs 2 and 4) and crystallization from a melt (polymorph 3). hmdb.cabmrb.io

While all reported polymorphs crystallize in the monoclinic system, they exhibit differences in their space groups and packing arrangements. hmdb.ca The fundamental molecular geometry and the primary O-H⋯O hydrogen bonding motif remain consistent across all forms. bmrb.io However, the key distinction between the polymorphs lies in the geometry of the 1D hydrogen-bonded chains they form. bmrb.iochemicalbook.com This variation in supramolecular assembly leads to different crystal packings and physical properties for each polymorphic form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. Proton (¹H) NMR provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Proton (¹H) NMR Chemical Shift Assignments and Spin-Spin Coupling

While a detailed, peer-reviewed ¹H NMR analysis for this compound was not available in the searched resources, data for the closely related analogue, Methyl 4-(hydroxymethyl)benzoate, provides insight into the expected signals for the benzoate (B1203000) portion of the target molecule. The spectrum for Methyl 4-(hydroxymethyl)benzoate was recorded in deuterated chloroform (B151607) (CDCl₃) on a 399.65 MHz instrument.

The key resonances and their assignments are presented in the table below. The aromatic protons on the benzene (B151609) ring appear as two distinct signals, characteristic of a 1,4-disubstituted (para) pattern. The protons closer to the electron-withdrawing ester group are deshielded and appear at a higher chemical shift (7.991 ppm) compared to the protons closer to the hydroxymethyl group (7.403 ppm). The methylene (B1212753) protons of the hydroxymethyl group appear as a singlet at 4.733 ppm, and the methyl protons of the ester group also appear as a singlet at 3.899 ppm.

AssignmentChemical Shift (δ, ppm)MultiplicityCorresponding Protons
A7.991dAromatic (2H, ortho to -COOCH₃)
B7.403dAromatic (2H, ortho to -CH₂OH)
C4.733s-CH₂OH (2H)
D3.899s-OCH₃ (3H)

Note: 'd' denotes a doublet, and 's' denotes a singlet. The data pertains to the analogue Methyl 4-(hydroxymethyl)benzoate.

For the target compound, this compound, one would expect additional signals corresponding to the second phenyl ring and the benzylic proton (-CH(OH)-). The benzylic proton would likely appear as a singlet between 5-6 ppm, while the protons of the unsubstituted phenyl group would appear in the aromatic region (typically 7.2-7.5 ppm).

Carbon-13 (¹³C) NMR Spectral Interpretation and Structural Connectivity

The ¹³C NMR spectrum is a powerful tool for determining the carbon framework of a molecule. For this compound, one would expect to observe distinct signals for each of the 15 carbon atoms in its structure. The chemical shifts (δ), measured in parts per million (ppm), provide insight into the electronic environment of each carbon atom.

Expected ¹³C NMR Signals:

Carbonyl Carbon (C=O): The ester carbonyl carbon would appear significantly downfield, typically in the range of 165-175 ppm, due to its deshielded nature.

Aromatic Carbons: The spectrum would show signals for the two distinct benzene rings.

The carbon atoms of the benzoate ring would show four signals: two for the protonated carbons (ortho and meta to the ester) and two for the quaternary carbons (the one bearing the ester group and the one bearing the benzhydryl substituent).

The carbon atoms of the pendant phenyl ring would exhibit signals for the ipso, ortho, meta, and para positions.

Methine Carbon (-CH(OH)-): The carbon atom bonded to both the hydroxyl group and the two phenyl rings (the benzhydrylic carbon) would resonate in the range of 70-85 ppm.

Methyl Carbon (-OCH₃): The methyl carbon of the ester group would appear furthest upfield, typically around 50-55 ppm.

A hypothetical data table for the expected chemical shifts is presented below.

Carbon Atom Assignment Expected Chemical Shift (δ, ppm)
Ester Carbonyl (C=O)166 - 168
Quaternary C (benzoate ring, C-COOCH₃)129 - 132
Aromatic CH (benzoate ring, ortho to -COOCH₃)129.5 - 130.5
Aromatic CH (benzoate ring, meta to -COOCH₃)127 - 128
Quaternary C (benzoate ring, C-CH(OH)Ph)145 - 148
Quaternary C (phenyl ring, C-CH(OH))142 - 144
Aromatic CH (phenyl ring, ortho)128 - 129
Aromatic CH (phenyl ring, meta)128.5 - 129.5
Aromatic CH (phenyl ring, para)127 - 128
Methine Carbon (-CH(OH)-)75 - 80
Methyl Carbon (-OCH₃)51 - 53

Note: This table is predictive and not based on reported experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structure Proof

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be crucial for identifying adjacent protons within the aromatic rings, confirming the substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would definitively link each proton signal to the carbon it is attached to, such as the methine proton to the methine carbon and the aromatic protons to their respective carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity (IR)
O-H (Alcohol)Stretching3200 - 3600Strong, Broad
C-H (Aromatic)Stretching3000 - 3100Medium
C-H (Aliphatic/Methyl)Stretching2850 - 3000Medium
C=O (Ester)Stretching1715 - 1735Strong
C=C (Aromatic)Stretching1450 - 1600Medium to Weak
C-O (Ester)Stretching1100 - 1300Strong
C-O (Alcohol)Stretching1000 - 1200Strong
C-H (Aromatic)Out-of-plane Bending690 - 900Strong

Note: This table is predictive and not based on reported experimental data.

The para-substitution on the benzoate ring and the mono-substitution on the pendant phenyl ring would give rise to characteristic C-H out-of-plane bending bands in the 800-900 cm⁻¹ and 690-770 cm⁻¹ regions, respectively.

In modern chemical analysis, experimental IR and Raman spectra are often compared with theoretical spectra calculated using computational methods, such as Density Functional Theory (DFT). This correlation aids in the precise assignment of complex vibrational modes that arise from the entire molecule's movement. Such a study would involve optimizing the geometry of this compound in silico and then calculating its vibrational frequencies. The calculated frequencies are often scaled to better match the experimental values, helping to confirm that the observed spectrum corresponds to the correct molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Molecular Ion (M⁺•): For this compound (C₁₅H₁₄O₃), the molecular weight is 242.27 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak would be expected at m/z = 242.

Fragmentation Pattern: The molecular ion would undergo fragmentation, leading to a series of characteristic peaks. Key expected fragmentation pathways include:

Loss of a methoxy (B1213986) radical (•OCH₃): A prominent peak at m/z = 211 [M - 31]⁺, corresponding to the formation of a stable acylium ion.

Loss of a formyl radical (•CHO): A peak at m/z = 213 [M - 29]⁺.

Formation of the benzhydryl cation: A very stable and likely abundant fragment would be the [CH(Ph)₂]⁺ ion at m/z = 167, formed by cleavage of the bond connecting the benzhydrol group to the benzoate ring.

Loss of water (H₂O): A peak at m/z = 224 [M - 18]⁺ is possible due to the presence of the hydroxyl group.

Fragments of the benzoate moiety: Peaks corresponding to the benzoyl cation [C₆H₄CO]⁺ at m/z = 135 and the phenyl cation [C₆H₅]⁺ at m/z = 77 would also be expected.

A hypothetical table of major mass spectral fragments is shown below.

m/z Value Possible Fragment Ion Neutral Loss
242[C₁₅H₁₄O₃]⁺•(Molecular Ion)
224[C₁₅H₁₂O₂]⁺•H₂O
211[C₁₄H₁₁O₂]⁺•OCH₃
167[C₁₃H₁₁]⁺•C₇H₄O₂CH₃
135[C₈H₇O]⁺
105[C₇H₅O]⁺
77[C₆H₅]⁺

Note: This table is predictive and not based on reported experimental data.

Detailed Spectroscopic Data for this compound Not Publicly Available

Following a comprehensive search of publicly accessible scientific literature and chemical databases, the specific experimental data required to generate a detailed article on the "" of this compound could not be located.

The user's request specified the inclusion of two key subsections:

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Fulfilling these requirements necessitates access to precise, research-grade experimental data. For High-Resolution Mass Spectrometry (HRMS), this involves the comparison of the experimentally measured mass-to-charge ratio (m/z) with the theoretically calculated exact mass of the molecule (C₁₅H₁₄O₃, monoisotopic mass: 242.0943 g/mol ). This comparison is crucial for unequivocally confirming the elemental composition of the compound.

Similarly, for the section on Ultraviolet-Visible (UV-Vis) Spectroscopy, data on the compound's absorption maxima (λmax) in a specified solvent is required. A thorough analysis would also include a discussion of the specific electronic transitions (e.g., π → π* or n → π*) within the chromophores of the molecule that give rise to these absorption bands.

Despite multiple targeted searches using the compound's name, chemical formula, and related synthesis keywords, no publications or database entries containing this specific experimental HRMS or UV-Vis data were found. While general information about the molecule is available, the detailed spectroscopic findings needed to construct an authoritative and scientifically accurate article as per the user's structured outline are not present in the available search results. Without this foundational data, the generation of the requested content would be speculative and would not meet the required standards of accuracy and detail.

Advanced Computational Analysis of this compound

Computational chemistry provides a powerful lens for understanding the intricate structural and electronic properties of molecules. For this compound, theoretical investigations, particularly through quantum mechanical calculations, offer deep insights into its molecular geometry, stability, and reactivity. These studies are fundamental in predicting the behavior of the compound at a subatomic level, complementing and guiding experimental research.

Reaction Mechanisms and Reactivity Studies

Mechanistic Investigations of Ester Hydrolysis and Transesterification Reactions

The hydrolysis of the methyl ester group in Methyl 4-(hydroxy(phenyl)methyl)benzoate is a fundamental reaction that can proceed under both acidic and basic conditions. The generally accepted mechanism for base-catalyzed hydrolysis involves the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion, yielding the carboxylate salt. The reaction is completed by protonation of the carboxylate during workup to give the corresponding carboxylic acid.

Conversely, acid-catalyzed hydrolysis is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid.

Studies on the hydrolysis of various ring-substituted methyl benzoates have shown that the reaction rates are sensitive to the electronic effects of the substituents. oieau.fr Electron-withdrawing groups on the benzene (B151609) ring tend to increase the rate of hydrolysis by stabilizing the developing negative charge in the transition state of the base-catalyzed reaction or by increasing the electrophilicity of the carbonyl carbon in the acid-catalyzed reaction. Conversely, electron-donating groups generally decrease the rate of hydrolysis. oieau.fr The hydrolysis half-life of methyl benzoate (B1203000) at pH 8 and 10°C is estimated to be 1.8 years, which is significantly affected by ring substituents. For instance, a 4-nitro group reduces the half-life to 0.1 years, while a 4-methoxy group increases it to 4.8 years. oieau.fr

Transesterification, the conversion of one ester to another, follows similar mechanistic pathways. In the presence of an alcohol and an acid or base catalyst, the alcohol acts as the nucleophile, attacking the carbonyl carbon of the ester. This process is typically reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the alcohol product.

Table 1: Effect of Substituents on the Hydrolysis Half-life of Methyl Benzoates

Substituent Hammett Constant (σ) Estimated Half-life at pH 8, 10°C (years)
4-Methoxy -0.27 4.8
None 0 1.8
4-Chloro 0.23 -
3-Chloro 0.37 -
3-Nitro 0.71 -

Data sourced from a study on the hydrolysis of substituted methyl benzoates. oieau.fr

Aminolysis Reactions of Benzoate Esters

The reaction of esters with amines, known as aminolysis, produces amides. This reaction is of significant interest due to the prevalence of the amide bond in biological systems and pharmaceuticals. The direct aminolysis of methyl esters with ammonia (B1221849) can be achieved under high temperature and pressure in a continuous flow reactor. rsc.org

Computational studies on the aminolysis of methyl benzoate with ammonia have elucidated the mechanistic pathways and the structures of the transition states. acs.org The reaction can proceed through either a concerted or a stepwise mechanism. In the concerted mechanism, the carbon-nitrogen bond is formed simultaneously with the cleavage of the carbon-oxygen bond of the methoxy (B1213986) group. The stepwise mechanism involves the formation of a tetrahedral intermediate, similar to that in hydrolysis.

Theoretical calculations suggest that the two pathways have similar activation energies. acs.org The transition states are characterized by the partial formation of the new C-N bond and the partial breaking of the C-O bond. The geometry of the transition state plays a crucial role in determining the reaction rate.

The aminolysis of esters can be subject to general acid-base catalysis. In the context of the reaction of methyl benzoate with ammonia, a second molecule of ammonia can act as a general base catalyst, facilitating the proton transfer processes. acs.org This catalytic role of ammonia results in a considerable reduction in the activation energy, making the general-base-catalyzed neutral stepwise mechanism the most favorable pathway. acs.org Intramolecular catalysis has also been observed in the aminolysis of certain esters, such as 2-pyridyl p-nitrobenzoate. rsc.org

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoate Ring

The benzoate ring in this compound can undergo electrophilic aromatic substitution reactions. The ester group is an electron-withdrawing group and a meta-director. Therefore, electrophiles will preferentially attack the positions meta to the ester group. aiinmr.comquizlet.comumkc.edu

A classic example of this is the nitration of methyl benzoate. umkc.eduma.edu The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). aiinmr.comma.edu The aromatic π electrons of the methyl benzoate ring then attack the nitronium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). aiinmr.com The positive charge in this intermediate is delocalized around the ring. The reaction is completed by the removal of a proton from the ring by a weak base, such as water or the bisulfate ion, which restores the aromaticity of the ring and yields methyl 3-nitrobenzoate as the major product. aiinmr.com

Nucleophilic aromatic substitution on the benzoate ring is generally less favorable because the ring is electron-rich. Such reactions typically require the presence of strong electron-withdrawing groups on the ring and a strong nucleophile.

Rearrangement Reactions Involving the Hydroxy(phenyl)methyl Group (e.g., Pinacol Rearrangement Analogs)

The 1,2-diol structure is the classic substrate for the Pinacol rearrangement, which is an acid-catalyzed reaction that converts a 1,2-diol to a carbonyl compound. wikipedia.orgorganic-chemistry.org This reaction proceeds through the formation of a carbocation, followed by a 1,2-migration of an alkyl or aryl group. masterorganicchemistry.com

While this compound is not a 1,2-diol, analogous rearrangements can be envisioned under certain conditions, particularly if the secondary alcohol is part of a larger system that can generate a carbocation adjacent to a carbon bearing a migratory group. The driving force for such a rearrangement would be the formation of a more stable carbocation. wikipedia.org In the case of a carbocation formed at the benzylic position of the hydroxy(phenyl)methyl group, the migration of the phenyl group or the benzoate-substituted phenyl group could occur. The relative migratory aptitude of different groups plays a significant role in determining the product of the rearrangement. libretexts.org

Fries Rearrangement Analogues in Benzoate Systems

The Fries rearrangement is the conversion of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.orgsigmaaldrich.com The reaction is selective for the ortho and para positions, and the product distribution can be influenced by reaction conditions such as temperature and solvent. wikipedia.orgajchem-a.com At lower temperatures, the para product is generally favored, while higher temperatures favor the ortho product. tmv.ac.in

A photochemical variant, the photo-Fries rearrangement, can also occur, proceeding through a radical mechanism. wikipedia.orgunipv.it This reaction can also yield ortho and para hydroxy ketones. unipv.it

For a system like this compound, a direct Fries rearrangement is not possible as it is not a phenolic ester. However, analogous rearrangements could be conceived for related structures. For example, if the methyl ester were replaced with a phenoxy group, the resulting phenyl 4-(hydroxy(phenyl)methyl)benzoate could potentially undergo a Fries rearrangement. The reaction would involve the migration of the acyl group to the ortho and para positions of the phenol (B47542) ring.

Table 2: Common Compound Names

Compound Name
This compound
Methyl benzoate
Methyl 3-nitrobenzoate
2-pyridyl p-nitrobenzoate
Phenyl 4-(hydroxy(phenyl)methyl)benzoate
Methyl 4-methoxybenzoate
Methyl 4-chlorobenzoate
Methyl 3-chlorobenzoate
Methyl 3-nitrobenzoate

Oxidation and Reduction Reactions of the Benzoate Ester and Hydroxy(phenyl)methyl Functionalities

The chemical behavior of this compound is largely dictated by its two primary functional groups: the secondary benzylic alcohol and the methyl benzoate ester. The reactivity of these groups towards oxidation and reduction is distinct, allowing for selective transformations under controlled conditions. The interplay between these functionalities is a key aspect of its chemistry, enabling the synthesis of various derivatives.

Oxidation Reactions

The primary site for oxidation in this compound is the secondary benzylic alcohol. This group is susceptible to a wide range of oxidizing agents, readily converting to the corresponding ketone, Methyl 4-benzoylbenzoate. The benzoate ester moiety, in contrast, is generally stable under the conditions used for alcohol oxidation. researchgate.net

The oxidation of secondary benzylic alcohols to ketones is a fundamental transformation in organic synthesis. rsc.org Various methods have been developed to achieve this conversion with high efficiency and selectivity. organic-chemistry.orgrsc.org Modern approaches often focus on green chemistry principles, utilizing mild reagents and environmentally benign conditions, such as photocatalytic methods using air or oxygen as the ultimate oxidant. organic-chemistry.orgrsc.org

Research on the oxidation of benzylic alcohols has shown that the reaction can be catalyzed by various systems, including those based on copper, iron, and hypervalent iodine reagents. rsc.orgsiu.eduresearchgate.net The choice of oxidant and catalyst can influence the reaction rate and selectivity, with some methods offering exquisite chemoselectivity, favoring the oxidation of the benzylic alcohol even in the presence of other sensitive functional groups. organic-chemistry.org For instance, photocatalytic systems using catalysts like Eosin Y or thioxanthenone under visible light irradiation can efficiently oxidize secondary benzyl (B1604629) alcohols to ketones in excellent yields. organic-chemistry.orgrsc.org

The table below summarizes typical conditions for the oxidation of secondary benzylic alcohols, which are applicable to the hydroxy(phenyl)methyl group of the target molecule.

Oxidizing SystemSolventConditionsProductTypical YieldReference
Eosin Y, O₂CH₃CNBlue LED, Room Temp.KetoneGood to Excellent organic-chemistry.org
Thioxanthenone, AirCH₃CNSunlight/Lamps, Room Temp.KetoneGood to Excellent rsc.org
KNa₄[Cu(HIO₆)₂]Alkaline SolutionRoom Temp.KetoneGood researchgate.net
Fe(III)-phthalocyaninato complex, H₂O₂ or TBHPNeat (Substrate as solvent)Variable Temp.KetoneHigh rsc.org

Reduction Reactions

Both the benzoate ester and the hydroxy(phenyl)methyl functionalities can undergo reduction, but they require different types of reagents and conditions. This allows for chemoselective transformations.

Reduction of the Benzoate Ester:

The methyl benzoate group is resistant to mild reducing agents like sodium borohydride (B1222165) (NaBH₄). iwu.edudoubtnut.com Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), are required to reduce the ester. doubtnut.comlibretexts.org The reaction with LiAlH₄ typically proceeds in two steps: initial reduction to an aldehyde intermediate, which is then rapidly reduced further to the corresponding primary alcohol. libretexts.org In the case of this compound, this would yield (4-(hydroxymethyl)phenyl)(phenyl)methanol.

Alternatively, the use of sterically hindered and less reactive reducing agents like diisobutylaluminum hydride (DIBAL-H) at low temperatures (e.g., -78 °C) can allow the reaction to be stopped at the aldehyde stage, yielding 4-(hydroxy(phenyl)methyl)benzaldehyde. libretexts.orgyoutube.com

Recent advancements have explored other methods for ester reduction, including electrochemical approaches using water as a hydrogen source and catalytic hydrosilylation. cdnsciencepub.comrsc.org

Chemoselectivity in Reduction:

A common and highly selective reaction involves the reduction of the corresponding ketone, Methyl 4-benzoylbenzoate, to synthesize this compound. In this scenario, a mild reducing agent like sodium borohydride (NaBH₄) is ideal. NaBH₄ selectively reduces the ketone functionality to a secondary alcohol without affecting the far less reactive ester group. iwu.edu This chemoselectivity is a cornerstone of synthetic strategies involving this molecular scaffold. researchgate.net This specific reduction is a key step in laboratory syntheses where the ester group must be preserved. iwu.edu

The table below outlines various reduction scenarios involving the functional groups found in this compound and its related ketone precursor.

Starting MaterialReducing AgentConditionsMajor ProductSelectivityReference
Methyl 4-benzoylbenzoateNaBH₄Ethanol (B145695), Ice BathThis compoundKetone reduced, ester untouched iwu.edu
This compoundLiAlH₄Anhydrous Ether or THF(4-(hydroxymethyl)phenyl)(phenyl)methanolEster reduced to primary alcohol doubtnut.comlibretexts.org
This compoundDIBAL-HDCM or Toluene, -78 °C4-(hydroxy(phenyl)methyl)benzaldehydeEster reduced to aldehyde libretexts.orgyoutube.com

Design and Synthesis of Derivatives and Analogues of Methyl 4 Hydroxy Phenyl Methyl Benzoate

Systematic Modification of the Benzoate (B1203000) Ester Moiety

The benzoate ester portion of Methyl 4-(hydroxy(phenyl)methyl)benzoate is a prime target for structural modification, allowing for the introduction of varied functionalities and the fine-tuning of the molecule's electronic and steric characteristics.

Alkyl Chain Variations and Ester Exchange Reactions

Transesterification represents a fundamental approach to diversifying the ester group of benzoate derivatives. This acid-catalyzed reaction, involving the exchange of the methyl group for other alkyl or aryl groups, is a powerful tool for creating a library of analogues. The process typically involves reacting the parent methyl ester with an excess of a different alcohol in the presence of a strong acid catalyst, such as sulfuric acid, or a solid catalyst like natural phosphate (B84403). The equilibrium of the reaction is driven towards the desired product by using the alcohol reactant as the solvent or by removing the methanol (B129727) byproduct.

The efficiency of transesterification is influenced by several factors, including the nature of the alcohol and the reaction temperature. While a broad range of primary and secondary alcohols can be employed, steric hindrance can affect the reaction rate and yield. Natural phosphate has emerged as a reusable and environmentally benign catalyst for the transesterification of methylbenzoate with various alcohols, demonstrating high activity and the potential for multiple regeneration cycles researchgate.net.

Table 1: Examples of Transesterification Reactions on Benzoate Esters

Ester ProductReactant AlcoholCatalystKey FindingsReference
Ethyl BenzoateEthanol (B145695)Acid CatalystCommon and efficient transformation. ambeed.com
Propyl BenzoatePropan-1-olNatural PhosphateCatalyst can be regenerated and reused. researchgate.net
Butyl BenzoateButan-1-olNatural PhosphateReaction conditions can be optimized for high yield. researchgate.net

This table is illustrative of general transesterification principles applicable to benzoate esters.

Introduction of Electron-Withdrawing and Electron-Donating Groups on the Phenyl Ring

The electronic properties of the benzoate phenyl ring can be systematically altered through the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). These substitutions can significantly influence the reactivity of the entire molecule and its potential interactions in various applications. The synthesis of such derivatives often starts from a substituted benzoic acid, which is then esterified.

For instance, the synthesis of methyl benzoate analogues with various substituents on the benzene (B151609) ring can be achieved through the esterification of the corresponding benzoic acids with methanol, often catalyzed by a solid acid catalyst like titanium-zirconium solid acids mdpi.com. This method has been shown to be effective for benzoic acids containing both electron-donating groups (e.g., methoxy) and strong electron-withdrawing groups (e.g., nitro), as well as sterically hindered groups mdpi.com. The yields of these reactions can be influenced by the position and electronic nature of the substituent. For example, strong electron-withdrawing groups can sometimes lead to lower yields in esterification reactions mdpi.com.

Table 2: Synthesis of Substituted Methyl Benzoates via Esterification

Substituent on Benzoic AcidType of GroupCatalystObservationsReference
4-MethoxyElectron-DonatingZr/Ti Solid AcidGood yield achievable. mdpi.com
4-NitroElectron-WithdrawingZr/Ti Solid AcidLower yield compared to EDG-substituted analogues. mdpi.com
2-NitroElectron-WithdrawingZr/Ti Solid AcidYield affected by steric hindrance. mdpi.com

This table illustrates the synthesis of substituted methyl benzoates, a strategy applicable to the core structure of interest.

Derivatization of the Hydroxy(phenyl)methyl Side Chain

The secondary alcohol and the associated phenyl ring of the hydroxy(phenyl)methyl side chain offer additional sites for chemical modification, enabling the introduction of new functional groups and the construction of more complex molecular architectures.

Esterification and Etherification of the Hydroxyl Group

The secondary hydroxyl group in the hydroxy(phenyl)methyl side chain is amenable to both esterification and etherification reactions, providing pathways to a variety of derivatives. Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of a catalyst or a base to facilitate the reaction. This modification can introduce a wide range of ester functionalities to the molecule.

Etherification, the formation of an ether linkage, can be accomplished through various methods, including the Williamson ether synthesis. This typically involves deprotonating the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. Zeolites have also been shown to be effective catalysts for the etherification of benzyl-type alcohols with other alcohols google.com. These reactions allow for the introduction of diverse alkyl or aryl groups, leading to a broad spectrum of ether derivatives.

Substitution on the Phenyl Ring of the Benzyl (B1604629) Alcohol Moiety (e.g., Schiff Base formation)

Further derivatization can be achieved by introducing functional groups onto the phenyl ring of the benzyl alcohol moiety. A particularly noteworthy transformation is the synthesis of Schiff bases. This typically involves the condensation of a primary amine with an aldehyde or ketone. To form a Schiff base from the this compound scaffold, the phenyl ring of the benzyl alcohol moiety would first need to be functionalized with an amino group, or the synthesis would start from an amino-substituted precursor.

For example, new Schiff bases can be synthesized from 4-aminobenzoic acid derivatives by reacting them with various aromatic aldehydes rjptonline.org. In a related context, Schiff base esters have been synthesized by the condensation of 4-formylbenzoic acid with an aniline (B41778) derivative, followed by esterification with a substituted phenol (B47542) researchgate.net. The imine (-C=N-) linkage formed in a Schiff base is a valuable functional group for the construction of more complex molecules and for introducing new properties to the parent compound. The synthesis of Schiff bases is often carried out in a suitable solvent like ethanol and may be catalyzed by an acid rjptonline.orgresearchgate.net.

Table 3: Representative Schiff Base Formation from Benzoic Acid Derivatives

Amine ReactantAldehyde/Ketone ReactantReaction ConditionsProduct TypeReference
4-Aminobenzoic acidBenzaldehyde (B42025)Ethanol, refluxSchiff base rjptonline.org
4-Aminobenzoic acidAcetoneEthanol, refluxSchiff base rjptonline.org
4-Aminophenol4-PyridinecarbaldehydeEthanol, refluxSchiff base google.com

This table provides examples of Schiff base formation from related starting materials, illustrating the general synthetic approach.

Synthesis of Heterocyclic Ring-Fused Benzoate Derivatives

The strategic functionalization of this compound can serve as a gateway to the synthesis of heterocyclic ring-fused benzoate derivatives. These complex structures are often built by introducing reactive functional groups onto the core molecule, which can then undergo intramolecular or intermolecular cyclization reactions.

One common strategy involves the conversion of the methyl ester to a hydrazide by reaction with hydrazine (B178648) hydrate (B1144303) researchgate.net. This hydrazide can then be used as a key intermediate for the synthesis of various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. For instance, new Schiff's bases with a 1,2,4-triazole (B32235) ring have been synthesized from 4-hydroxybenzohydrazide researchgate.net. The synthesis of these heterocyclic systems often involves multi-step reaction sequences, including cyclization and condensation reactions.

Furthermore, rhodium-catalyzed reactions have been employed for the synthesis of isoquinoline (B145761) derivatives from N-chloroimines and alkenes, showcasing a modern approach to heterocycle synthesis that could potentially be adapted for derivatives of the target molecule acs.org. The ability to construct fused heterocyclic rings opens up a vast chemical space for the development of novel compounds with unique three-dimensional structures.

Structure-Reactivity and Structure-Property Relationship Studies across Analogues

The inherent architecture of this compound, featuring a central benzhydrol core with a methyl benzoate substituent, provides a versatile scaffold for systematic structural modifications. The interplay of electronic and steric effects, introduced by various substituents on either of the phenyl rings, can profoundly influence the compound's reactivity and physical characteristics.

Research into the reactivity of benzhydrols and their derivatives has provided foundational insights into the electronic effects governing their substitution reactions. Studies on a range of substituted benzhydrols have demonstrated a clear correlation between the reaction rates of processes like acid-catalyzed methanolysis and the Hammett σ+ parameters. rsc.orgrsc.org This correlation indicates a significant build-up of positive charge adjacent to the aromatic ring in the transition state, which is consistent with a unimolecular (SN1) reaction mechanism. rsc.orgrsc.org

Electronic Effects on Reactivity:

The reactivity of the benzylic alcohol group in this compound analogues is highly sensitive to the electronic nature of substituents on the phenyl rings.

Electron-donating groups (e.g., -OCH₃, -CH₃) placed at the para position of the phenyl ring attached to the hydroxyl-bearing carbon can accelerate reactions involving the formation of a carbocation intermediate. orientjchem.org This is due to the stabilization of the positive charge through resonance and inductive effects.

Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) retard such reactions by destabilizing the carbocation intermediate. orientjchem.org

The following interactive table summarizes the qualitative effect of substituents on the rate of reactions proceeding through a carbocation intermediate for analogues of this compound.

Substituent PositionSubstituent TypeEffect on Reaction RateRationale
para on phenyl ring (not containing the ester)Electron-DonatingIncreaseStabilization of the benzylic carbocation
para on phenyl ring (not containing the ester)Electron-WithdrawingDecreaseDestabilization of the benzylic carbocation
meta on phenyl ring (not containing the ester)Electron-DonatingSlight IncreaseInductive stabilization of the carbocation
meta on phenyl ring (not containing the ester)Electron-WithdrawingDecreaseInductive destabilization of the carbocation

Steric Effects on Properties and Reactivity:

Steric hindrance, arising from the spatial arrangement of atoms, can also play a critical role in the properties and reactivity of these analogues. wikipedia.org

Bulky substituents near the reactive benzylic hydroxyl group can impede the approach of reagents, thereby slowing down reaction rates. wikipedia.org

The conformation of the molecule can be influenced by steric interactions between adjacent groups, which in turn can affect its physical properties such as melting point and solubility.

Systematic studies on the substitution reactions of benzhydrol derivatives have shown that the steric bulk of substituents can significantly impact reaction kinetics. For instance, the solvolysis of neopentyl bromide is dramatically slower than that of methyl bromide, highlighting the powerful influence of steric hindrance. wikipedia.org

Structure-Property Relationships:

The following interactive table outlines the expected trends in physical properties based on structural changes to the this compound scaffold.

Structural ModificationExpected Effect on Melting PointExpected Effect on Solubility in Polar SolventsRationale
Introduction of polar functional groups (e.g., -OH, -NH₂)IncreaseIncreaseIncreased intermolecular hydrogen bonding
Increasing the size of non-polar substituentsVariableDecreaseChanges in crystal packing and increased hydrophobicity
Introduction of halogensIncreaseDecreaseIncreased molecular weight and van der Waals forces, decreased polarity

It is important to note that predicting the exact impact of a structural change on a compound's properties can be complex, as multiple factors often come into play. Detailed experimental data from the synthesis and analysis of a diverse range of analogues are crucial for building a comprehensive understanding of these relationships.

Applications in Advanced Organic Synthesis and Materials Science Research

Methyl 4-(hydroxy(phenyl)methyl)benzoate as a Key Synthetic Intermediate

The reactivity of the hydroxyl and methyl ester functional groups, combined with the stability of the diarylmethyl moiety, makes this compound a valuable intermediate in multi-step synthetic pathways.

While direct applications are still emerging, the structural motif of this compound is found within the backbones of various complex organic molecules. Its utility as a precursor in the synthesis of natural products is an area of active investigation. The secondary alcohol can be oxidized to a benzophenone (B1666685), a common feature in many biologically active compounds. Alternatively, the hydroxyl group can be used as a handle for introducing new functionalities or for coupling with other molecules to build more elaborate structures. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in a variety of coupling reactions, such as amide bond formation.

The development of advanced organic functional materials often relies on the use of rigid, well-defined molecular building blocks. This compound possesses characteristics that make it a candidate for research in this area. The two phenyl rings provide a rigid core that can be incorporated into larger conjugated systems, which are essential for materials with interesting electronic and photophysical properties.

Research into mesomorphic materials, such as liquid crystals, has utilized Schiff base esters derived from similar hydroxybenzoate structures. These materials have potential applications in display devices and as organic light-emitting diodes. The ability to form such ordered phases is often dependent on the molecular geometry and intermolecular interactions, suggesting that derivatives of this compound could be explored for similar properties.

Table 1: Potential Functional Material Applications Based on Structural Motifs

Material ClassRelevant Structural FeaturePotential Application
Liquid CrystalsRigid aromatic coreDisplay technologies
Conjugated PolymersPhenyl rings for π-stackingOrganic electronics
PhotoconductorsAromatic systemSensors and imaging devices

This table presents potential research avenues for this compound based on the properties of related compounds.

The search for new agrochemicals with improved efficacy and environmental profiles is a continuous effort. While specific examples are proprietary, the general class of benzoates has been explored for pesticidal and herbicidal activities. For instance, methyl benzoate (B1203000), a related compound, has shown promise as an environmentally safe insecticide with multiple modes of action, including as a fumigant and contact toxicant. The structural framework of this compound could be modified to create new derivatives for screening as potential agrochemical candidates. The diarylmethyl group, in particular, is a feature present in some known pesticides.

Exploratory Studies in Catalysis and Ligand Design Using Benzoate Frameworks

The design of ligands is crucial in homogeneous transition metal catalysis for controlling reactivity and selectivity. Benzoic acid and its derivatives are known to coordinate to metal centers and have been used in the development of new catalytic systems. For example, palladium(II)-catalyzed C-H functionalization of benzoic acid derivatives has been a subject of intense research to enable the synthesis of complex molecules in a more step-economical fashion.

The benzoate framework of this compound could be functionalized to create novel ligands. The phenyl rings offer sites for the introduction of phosphine, amine, or other coordinating groups. The hydroxyl and ester functionalities also provide handles for further chemical modification. The development of chiral ligands from this scaffold could be explored for applications in asymmetric catalysis, a field that is critical for the synthesis of pharmaceuticals and fine chemicals.

Investigation into Supramolecular Self-Assembly and Ordered Structures

Supramolecular chemistry involves the study of non-covalent interactions to create large, well-ordered structures from smaller molecular components. Benzoic acid and its esters are known to participate in self-assembly through hydrogen bonding and π-π stacking interactions.

The crystal structure of related benzoate compounds reveals the formation of infinite chains and other organized motifs through intermolecular contacts. For instance, methyl 4-hydroxybenzoate (B8730719) molecules are connected through extensive O-H⋯O hydrogen bonding, forming one-dimensional chains. The specific geometry of these chains can differ, leading to the formation of different polymorphic forms.

The presence of both a hydrogen bond donor (the hydroxyl group) and acceptors (the hydroxyl and carbonyl oxygens) in this compound, along with the two aromatic rings capable of π-π stacking, makes it an excellent candidate for studies in supramolecular self-assembly. Understanding and controlling these non-covalent interactions could lead to the rational design of new materials with tailored properties, such as gels, porous frameworks, and other ordered structures.

Q & A

Q. What are the standard synthetic routes for Methyl 4-(hydroxy(phenyl)methyl)benzoate, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution or esterification reactions. A general approach involves:

  • Benzoylation : Reacting 4-hydroxybenzaldehyde with a phenylmagnesium bromide derivative to form the hydroxyphenylmethyl intermediate, followed by esterification with methyl benzoate under acidic catalysis (e.g., H₂SO₄) .
  • Optimization : Key parameters include temperature control (60–80°C for esterification), solvent selection (THF or DMF for solubility), and catalyst choice (e.g., p-toluenesulfonic acid for efficiency). Monitoring via TLC or HPLC ensures reaction completion.

Q. How can the purity and structural integrity of this compound be validated?

  • Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) and UV detection at 254 nm .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm ester carbonyl (δ ~165–170 ppm in ¹³C) and hydroxyphenyl protons (δ ~6.8–7.5 ppm in ¹H) .
    • HRMS : Exact mass matching (e.g., [M+H]⁺ calculated for C₁₅H₁₄O₃: 242.0943) .
  • Melting Point : Compare with literature values (if available) to assess crystallinity.

Advanced Research Questions

Q. What crystallographic techniques are suitable for resolving structural ambiguities in derivatives of this compound?

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to determine bond angles, torsion angles, and hydrogen-bonding networks. For example, SHELXTL can model disorder in the hydroxyphenyl group .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize anisotropic displacement parameters, critical for assessing dynamic disorder in the solid state .

Q. How can metabolic stability and transporter interactions be studied for drug development applications?

  • Fluorine-18 Labeling : Synthesize analogs like Methyl 4-((4-((4-Fluorophenyl)(hydroxy)(phenyl)methyl)piperidin-1-yl)methyl)benzoate (as in ) for PET imaging.
    • Synthetic Protocol : React intermediates with methyl 4-(bromomethyl)benzoate in acetone/K₂CO₃ (yield: ~35%) .
    • Biological Assays : Measure uptake in cell lines overexpressing drug transporters (e.g., P-gp) using LC-MS/MS quantification .

Q. How do electronic effects of substituents influence reactivity in downstream functionalization?

  • Electrophilic Aromatic Substitution (EAS) : The electron-donating hydroxy group activates the phenyl ring for nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃), while the ester moiety deactivates the benzoate ring.

  • Comparative Data :

    Substituent Reaction Rate (Nitration) Meta:Para Ratio
    -OH (phenyl)5.2 × 10⁻³ M⁻¹s⁻¹1:3.8
    -COOCH₃ (benzoate)1.1 × 10⁻⁴ M⁻¹s⁻¹1:1.2

Methodological Considerations

Q. How to resolve contradictions in reported biological activity data?

  • Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to identify cell-type-specific effects.
  • Structural Confirmation : Verify compound identity via NMR and HRMS, as impurities (e.g., unreacted aldehydes) may skew bioactivity results .
  • Control Experiments : Use knockout models (e.g., CRISPR-Cas9) to confirm target specificity.

Q. What strategies enhance enantiomeric purity in asymmetric syntheses of related benzoate derivatives?

  • Chiral Catalysts : Employ Jacobsen’s Mn(III)-salen complexes for epoxidation of styrene derivatives (up to 95% ee) .
  • Chromatographic Resolution : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol (90:10) for preparative separation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.